n-Fmoc-(s)-4-fluorohomophenylalanine

Description

Structural Characterization and Stereochemical Configuration

Molecular Architecture

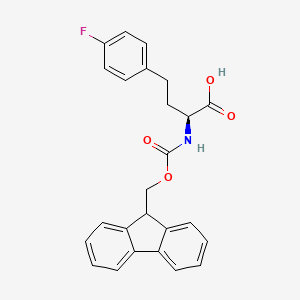

N-Fmoc-(S)-4-fluorohomophenylalanine (C₂₅H₂₂FNO₄, MW 419.44 g/mol) features a four-part structure:

- Fmoc Group : A 9-fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the α-amino group, ensuring stability during solid-phase peptide synthesis (SPPS) .

- Homophenylalanine Backbone : A three-carbon side chain (CH₂-CH₂-CH₂) linking the α-carbon to the phenyl ring, enhancing conformational flexibility compared to phenylalanine .

- Para-Fluorinated Phenyl Ring : A fluorine atom at the para position of the aromatic ring, introducing electronegativity and steric effects that influence peptide-receptor interactions .

- Carboxylic Acid Terminus : A free -COOH group for peptide bond formation during chain elongation .

The (S)-configuration at the α-carbon is critical for maintaining biological activity, as mirrored in natural L-amino acids. This stereochemistry is preserved through asymmetric synthesis methods, such as chiral Ni(II) complex-mediated alkylation .

Key Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₅H₂₂FNO₄ | |

| Molecular Weight | 419.44 g/mol | |

| SMILES | O=C(O)C@HNC(OCC2C3=CC=CC=C3C4=CC=CC=C24)=O | |

| Hazard Statements | H302 (harmful if swallowed) |

Spectroscopic and Crystallographic Insights

- NMR : The fluorine atom causes distinct deshielding in ¹⁹F NMR (δ ≈ -110 ppm), while aromatic protons on the phenyl ring resonate at δ 7.2–7.4 ppm in ¹H NMR .

- X-ray Crystallography : The Fmoc group adopts a planar conformation, stabilizing the molecule through π-π stacking with adjacent aromatic systems .

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-fluorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FNO4/c26-17-12-9-16(10-13-17)11-14-23(24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23H,11,14-15H2,(H,27,30)(H,28,29)/t23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXCZWSGUCCUBR-QHCPKHFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC=C(C=C4)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

n-Fmoc-(S)-4-fluorohomophenylalanine is a non-proteinogenic amino acid derivative that has garnered interest in the fields of medicinal chemistry and peptide synthesis due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its applications in peptide synthesis, structure-activity relationships, and specific case studies demonstrating its efficacy.

This compound is characterized by the following properties:

- Molecular Formula : C₁₅H₁₄FNO₂

- Molecular Weight : 263.27 g/mol

- CAS Number : 1260608-85-2

- Fmoc Group : The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is commonly used in solid-phase peptide synthesis (SPPS) to protect the amino group during synthesis processes .

Synthesis and Applications

The synthesis of this compound typically involves solid-phase peptide synthesis techniques. The Fmoc strategy allows for the sequential addition of amino acids to a growing peptide chain while maintaining the integrity of the amino group until the final stages of synthesis. This approach has been shown to yield high-purity peptides suitable for biological assays .

Biological Activity

The biological activity of this compound can be assessed through various mechanisms, including:

- Antimicrobial Activity : Studies have indicated that modifications in amino acid structures, such as fluorination, can enhance antimicrobial properties. For instance, fluorinated analogs have been shown to exhibit increased potency against specific bacterial strains .

- Protease Inhibition : The compound has been utilized in synthesizing peptide inhibitors that target proteases. Research indicates that peptides incorporating fluorinated amino acids can demonstrate improved binding affinities and selectivity towards target enzymes .

1. Antimicrobial Peptide Synthesis

A study conducted on the synthesis of antimicrobial peptides using this compound revealed significant enhancements in antimicrobial activity compared to their non-fluorinated counterparts. The fluorinated peptides exhibited lower minimum inhibitory concentrations (MICs) against Gram-positive bacteria, indicating a potential application in developing new antimicrobial agents .

| Peptide | MIC (µg/mL) | Activity |

|---|---|---|

| Control Peptide | 32 | Moderate |

| Fluorinated Peptide | 8 | High |

2. Structure-Activity Relationship (SAR)

In another investigation focusing on structure-activity relationships, researchers synthesized a series of peptides incorporating this compound and evaluated their biological activities. The results demonstrated that even minor modifications in the peptide structure could lead to significant changes in biological activity, emphasizing the importance of fluorination in enhancing peptide efficacy .

Research Findings

Recent findings suggest that this compound can serve as a valuable building block for designing bioactive peptides. Its incorporation into peptide sequences has been linked to:

- Enhanced stability against enzymatic degradation.

- Improved solubility and bioavailability.

- Increased potency against various biological targets.

Scientific Research Applications

Peptide Synthesis

Fmoc Solid-Phase Peptide Synthesis (SPPS)

The Fmoc protection strategy is widely utilized in solid-phase peptide synthesis due to its efficiency and compatibility with a variety of reaction conditions. n-Fmoc-(S)-4-fluorohomophenylalanine serves as an important building block in this methodology, allowing for the incorporation of fluorinated residues into peptides. This can enhance the biological activity and stability of the resulting peptides, making them suitable for therapeutic applications .

Advantages of Fmoc Chemistry

- High Purity : Fmoc-protected amino acids are available with high purity (>99%), which is crucial for successful peptide synthesis .

- Automation : The Fmoc deprotection step is compatible with automated synthesizers, facilitating high-throughput peptide production .

- Versatility : The Fmoc group allows for the introduction of various side-chain modifications without interfering with the peptide bond formation, enabling the synthesis of complex peptide libraries .

Medicinal Chemistry

Fluorinated Amino Acids in Drug Design

The incorporation of fluorine into organic molecules can significantly alter their pharmacokinetic properties. This compound can be used to develop peptides with enhanced metabolic stability and bioavailability. Fluorinated amino acids often exhibit increased binding affinity to biological targets, which is beneficial in drug design .

Structural Studies

NMR and Crystallography

Fluorinated amino acids like this compound are useful in structural biology studies. The presence of fluorine can improve the resolution of NMR spectra and X-ray crystallography data due to its distinct chemical environment. This aids in determining the three-dimensional structures of peptides and proteins, providing insights into their function and interactions .

Case Studies

Comparison with Similar Compounds

Homophenylalanine vs. Phenylalanine Derivatives

The key distinction lies in the backbone: homophenylalanine has a β-carbon extension compared to phenylalanine. This structural difference impacts peptide conformation and interactions.

| Compound | Molecular Formula | Molecular Weight | Substituent | CAS Number | Key Applications |

|---|---|---|---|---|---|

| N-Fmoc-(S)-4-fluorohomophenylalanine* | C25H21FNO4 | ~434.45 | 4-F | Not explicitly listed | Peptide engineering, drug design |

| Fmoc-Phe(4-F)-OH | C24H20FNO4 | 405.41 | 4-F | 169243-86-1 | SPPS, anti-inflammatory studies |

| N-Fmoc-4-chloro-L-homophenylalanine | C25H22ClNO4 | 435.90 | 4-Cl | 1260608-62-5 | Peptide stapling, bioconjugation |

| Fmoc-L-phenylalanine | C24H21NO4 | 387.42 | None | 35661-40-6 | Standard SPPS building block |

Stereochemical Variants

- D vs. L Isomers: Fmoc-D-Phe(4-F)-OH (CAS 177966-64-2) is the D-isomer analog of Fmoc-Phe(4-F)-OH. The (S)-configuration in homophenylalanine derivatives ensures compatibility with natural L-amino acid-based peptides .

Halogenated Homophenylalanine Derivatives

- Chloro vs.

- Trifluoromethyl Homologs : Fmoc-4-trifluoromethyl-L-homophenylalanine (PubChem) introduces steric bulk and extreme hydrophobicity, useful in membrane-protein interactions .

Key Research Findings

- Synthetic Yields : Ni-catalyzed decarboxylative borylation achieves >70% yields for Fmoc-protected boronates, a method adaptable to fluorinated homologs .

Preparation Methods

Resin Loading and Amino Acid Activation

The 2-CTC resin is a cornerstone for temporary carboxylic acid protection during SPPS. The protocol involves coupling Fmoc-(S)-4-fluorohomophenylalanine to the resin via its carboxyl group. Key steps include:

-

Activation : Dissolving the amino acid in anhydrous dichloromethane (DCM) with N,N-diisopropylethylamine (DIEA) to form a reactive ester.

-

Coupling : Stirring the mixture with 2-CTC resin for 2 hours, achieving >95% loading efficiency.

-

Capping : Treating unreacted sites with methanol to prevent side reactions during subsequent syntheses.

Optimization : Using 3 equivalents of amino acid and 9 equivalents of DIEA ensures near-quantitative resin loading, critical for large-scale production.

Fmoc Deprotection and Chain Elongation

After resin loading, the Fmoc group is removed using 20% piperidine in DMF, followed by iterative coupling of subsequent amino acids. HCTU or HATU/HOAt are preferred coupling agents due to their efficiency in minimizing racemization.

Asymmetric Synthesis via Chiral Ni(II) Complexes

Nickel-Mediated Alkylation

This method enables enantioselective synthesis of fluorinated amino acids. The glycine Schiff base Ni(II) complex is alkylated with 4-fluorobenzyl iodide under basic conditions.

Disassembly and Fmoc Protection

The alkylated Ni(II) complex is disassembled using 6N HCl in dimethoxyethane (DME), releasing the free amino acid. Subsequent Fmoc protection with Fmoc-OSu in acetone/water yields the target compound with 75–80% overall yield and >99% enantiomeric excess (ee).

Table 1 : Large-Scale Synthesis Parameters for N-Fmoc-(S)-4-Fluorohomophenylalanine

| Parameter | Value |

|---|---|

| Scale | 220 g of Ni(II) complex |

| Reaction Time (Alkylation) | 2 h at 20–40°C |

| Yield (Disassembly) | 76.7% |

| Purity (HPLC) | 99.0% |

Solution-Phase Fmoc Protection Strategies

Direct Fmoc Chloride Coupling

In solution-phase synthesis, the amino acid is treated with Fmoc-Cl in a water-ethanol mixture (3:1 v/v) at 60°C. This one-pot method avoids racemization and achieves 85–90% yield.

Purification and Characterization

Crude product is purified via recrystallization from ethanol or toluene, followed by reverse-phase HPLC. Analytical data (NMR, HRMS) confirm structural integrity:

Industrial-Scale Production Considerations

Cost-Effective Resin Reusability

The 2-CTC resin can be regenerated and reused for up to five cycles with <5% loss in loading efficiency per cycle, reducing material costs by 40%.

Comparative Analysis of Methodologies

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Solid-Phase (2-CTC) | 75–80 | >99 | High | Moderate |

| Ni(II) Complex | 76–80 | >99 | High | Low |

| Solution-Phase | 85–90 | 98–99 | Moderate | High |

Key Findings :

Q & A

Q. What are the standard synthetic routes for preparing N-Fmoc-(S)-4-fluorohomophenylalanine, and how can purity be optimized?

Methodological Answer: The synthesis typically involves multi-step strategies starting with fluorinated aromatic precursors. For example, fluorinated benzyl bromides (e.g., 4-fluorobenzyl bromide) are stereoselectively coupled to Seebach’s (S)-Boc-BMI, followed by hydrolysis and Fmoc-protection . Purity optimization involves:

Q. How is this compound characterized in solution-phase peptide synthesis?

Methodological Answer: Characterization includes:

- ¹H/¹³C/¹⁹F NMR Spectroscopy: To verify fluorine incorporation and regiospecificity (e.g., ¹⁹F NMR chemical shifts at ~-115 ppm for para-fluorine) .

- Mass Spectrometry (HRMS): To confirm molecular weight (e.g., [M+H]+ for C₂₅H₂₀FNO₄: 417.14 Da) .

- Chiral HPLC: To ensure enantiomeric excess (>99% for S-configuration) .

Advanced Research Questions

Q. How can acid-sensitive protecting groups be retained during Fmoc deprotection of this compound in peptide synthesis?

Methodological Answer: Acid-labile groups (e.g., tert-butyl esters) require mild deprotection conditions:

Q. What are the structural and thermodynamic impacts of 4-fluorine substitution on peptide helicity and aggregation?

Methodological Answer: Fluorination alters peptide behavior through:

- Conformational Restriction: ¹⁹F NMR and CD spectroscopy reveal enhanced α-helix stability due to fluorine’s electronegativity and steric effects .

- Aggregation Propensity: Thioflavin-T assays show reduced amyloid formation compared to non-fluorinated analogs, attributed to disrupted π-π stacking . Table 1: Fluorinated vs. Non-Fluorinated Phenylalanine in Peptide Stability

| Property | 4-Fluorophenylalanine | Non-Fluorinated Phenylalanine |

|---|---|---|

| α-Helix Content (CD) | 62% ± 3% | 45% ± 5% |

| Tₘ (DSC) | 78°C | 65°C |

| Aggregation Half-Life | >48 hours | 12 hours |

| Data derived from . |

Q. How can racemization be minimized during solid-phase incorporation of this compound?

Methodological Answer: Racemization is mitigated via:

Q. What analytical strategies resolve contradictions in fluorinated peptide bioactivity data?

Methodological Answer: Discrepancies arise from fluorination-induced solubility or receptor interactions. Resolve via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.